

ZEN-3694: A Technical Overview of a Novel BET Bromodomain Inhibitor

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Compound of Interest

Compound Name: ZEN-3219

Cat. No.: B12430456

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Disclaimer: The following information pertains to ZEN-3694, a clinical-stage BET bromodomain inhibitor. The initial query for "**ZEN-3219**" yielded no relevant results in the context of drug discovery and is presumed to be a typographical error.

Introduction

ZEN-3694 is an orally bioavailable, potent, and selective pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] Developed by Zenith Epigenetics, this small molecule is under investigation for the treatment of various cancers, most notably metastatic castration-resistant prostate cancer (mCRPC) and NUT carcinoma.[1][3][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and clinical findings related to ZEN-3694.

Discovery and Synthesis

ZEN-3694 was identified through a discovery platform focused on developing novel BET bromodomain inhibitors.[5] While the specific, detailed synthetic route for ZEN-3694 is proprietary and not publicly available, it is characterized as a small molecule designed for oral administration.[2][6][7]

Mechanism of Action

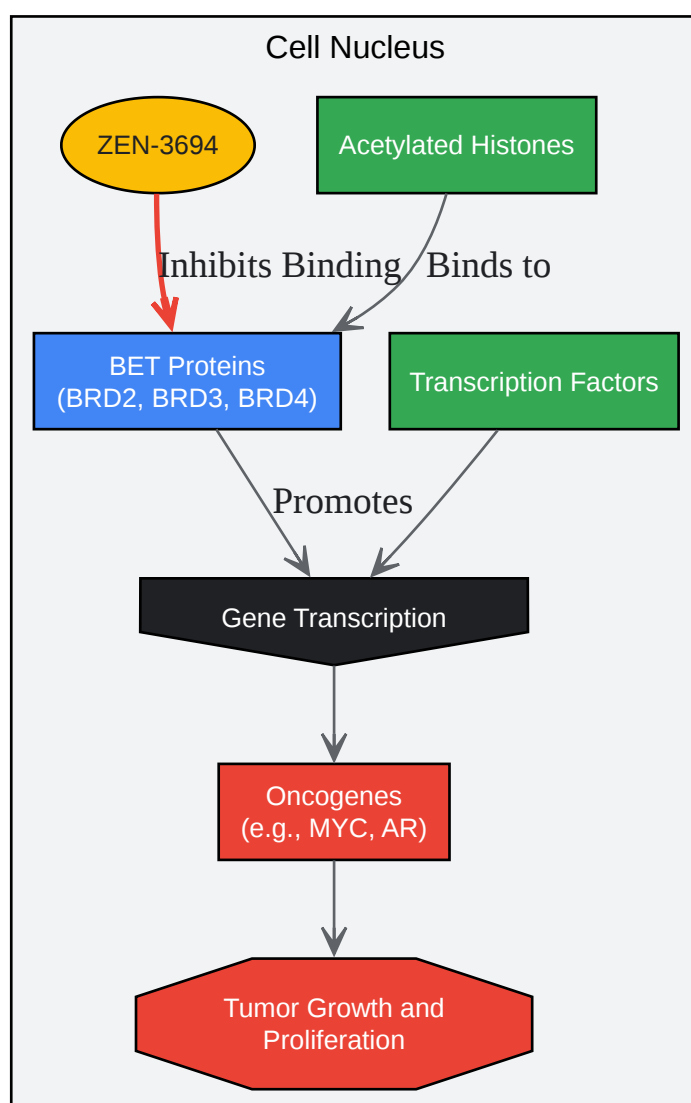
ZEN-3694 exerts its therapeutic effects by competitively binding to the acetylated lysine recognition motifs within the bromodomains of BET proteins.[2] This action prevents the

interaction between BET proteins and acetylated histones, thereby disrupting chromatin remodeling and the transcription of key oncogenes.[2]

A primary target of BET inhibitors is the MYC oncogene, which is a critical driver of cell proliferation and is frequently dysregulated in cancer.[1][6] In the context of prostate cancer, ZEN-3694 has been shown to down-regulate the expression of the Androgen Receptor (AR) and its splice variants, which are crucial for the growth of mCRPC.[8]

The mechanism of action is further illustrated in the following signaling pathway diagram:

ZEN-3694 Signaling Pathway



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ZEN-3694 Mechanism of Action

Preclinical Data

ZEN-3694 has demonstrated potent anti-cancer activity in a variety of preclinical models.

In Vitro Activity

ZEN-3694 selectively binds to BET proteins with IC50 values in the low nanomolar range and exhibits greater than 20-fold selectivity over non-BET bromodomains.^[6] It effectively inhibits the proliferation of various cancer cell lines, including those of hematological and solid tumors, with sub-micromolar IC50 values.^{[5][6]}

Cell Line	Cancer Type	IC50 (μM)	Reference
MV4-11	Acute Myeloid Leukemia	0.2	^{[5][6]}
VCaP	Prostate Cancer	Potent (sub-μM)	^[9]
22Rv1	Prostate Cancer	Potent (sub-μM)	^[9]

ZEN-3694 also demonstrates synergistic effects when combined with other anti-cancer agents, such as the AR antagonist enzalutamide in prostate cancer models.^[6]

In Vivo Efficacy

In xenograft models of prostate and breast cancer, as well as acute myeloid leukemia, ZEN-3694 has been shown to be efficacious at well-tolerated doses.^{[5][6]} It effectively halts tumor growth in a dose-dependent manner and modulates the expression of target genes.^{[5][6]}

Clinical Development

ZEN-3694 has advanced into clinical trials, with a focus on combination therapies.

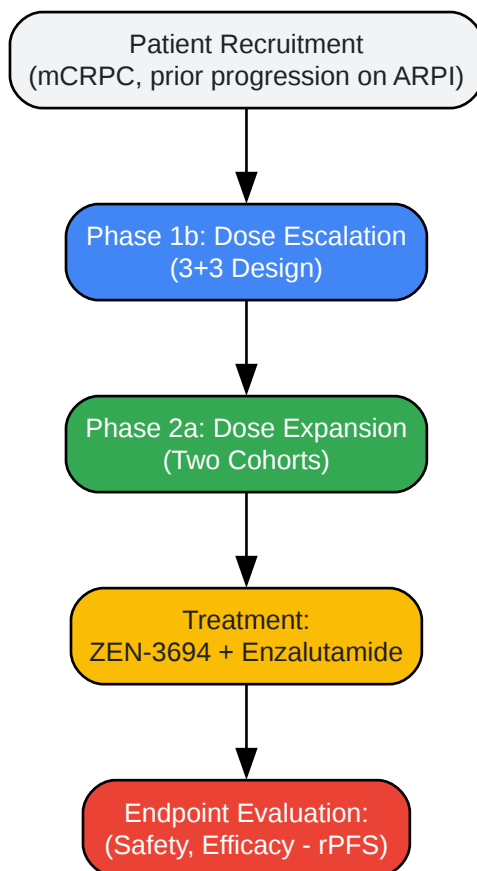
Phase 1b/2a Study in mCRPC

A significant clinical investigation of ZEN-3694 has been a Phase 1b/2a study in combination with enzalutamide in patients with mCRPC who had previously progressed on an androgen

receptor pathway inhibitor.[8]

Study Design:

Phase 1b/2a Clinical Trial Workflow



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Phase 1b/2a Clinical Trial Workflow

Key Findings:

Parameter	Value	Reference
Number of Patients	75	[8]
ZEN-3694 Dosing	36 mg to 144 mg daily	[8]
Grade \geq 3 Toxicities	18.7%	[8]
Median Radiographic Progression-Free Survival (rPFS)	9.0 months	[8]

The combination of ZEN-3694 and enzalutamide was found to be well-tolerated and demonstrated promising efficacy in this patient population.[8]

Experimental Protocols

While specific, detailed protocols for the experiments conducted with ZEN-3694 are not publicly available, the following represents a general methodology for a key assay used in the preclinical evaluation of such compounds.

Cell Proliferation Assay (Representative Protocol)

Objective: To determine the effect of a compound on the proliferation of cancer cells.

Materials:

- Cancer cell line of interest (e.g., MV4-11)
- Complete cell culture medium
- 96-well microplates
- Test compound (e.g., ZEN-3694) dissolved in a suitable solvent (e.g., DMSO)
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Luminometer

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of the test compound in cell culture medium.
- Remove the existing medium from the cells and add the medium containing the various concentrations of the test compound. Include a vehicle control (medium with solvent only).
- Incubate the plate for a specified period (e.g., 72 hours).
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for a short period to allow the luminescent signal to stabilize.
- Measure the luminescence using a luminometer.
- Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Conclusion

ZEN-3694 is a promising novel BET bromodomain inhibitor with a well-defined mechanism of action and encouraging preclinical and clinical data. Its ability to modulate key oncogenic pathways, particularly in combination with other targeted therapies, positions it as a potentially valuable therapeutic agent in the treatment of various cancers, including advanced prostate cancer. Further clinical development is ongoing to fully elucidate its therapeutic potential.

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